molecular formula C18H21ClINO4 B591324 25I-NBMD (hydrochloride) CAS No. 1539266-14-2

25I-NBMD (hydrochloride)

Cat. No.: B591324
CAS No.: 1539266-14-2
M. Wt: 477.7 g/mol
InChI Key: QKMOLNYYXDCGFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBMD (hydrochloride) involves the addition of a methylenedioxy-benzyl group to the amine of the phenethylamine hallucinogen 2C-I . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of 25I-NBMD (hydrochloride) would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and consistency of the final product. The production process would also need to comply with regulatory requirements for the handling and disposal of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 25I-NBMD (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions may result in the formation of new derivatives with different functional groups.

Mechanism of Action

25I-NBMD (hydrochloride) exerts its effects by acting as a potent partial agonist for the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in regulating mood, cognition, and perception. By binding to and activating the 5-HT2A receptor, 25I-NBMD (hydrochloride) can induce hallucinogenic effects. The molecular targets and pathways involved include the modulation of serotonin levels and the activation of downstream signaling pathways that influence neuronal activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOLNYYXDCGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClINO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539266-14-2
Record name 25I-Nbmd hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25I-NBMD HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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